(3,5-Dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-16-11-15(12-17(13-16)27-2)20(25)23-9-6-14(7-10-23)19-22-21-18-5-3-4-8-24(18)19/h3-5,8,11-14H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPYUOUQDPCKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring.
Attachment of the Piperidinylmethanone Group: This step involves the reaction of the triazolopyridine intermediate with a piperidinylmethanone derivative.
Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the piperidinylmethanone-triazolopyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation to introduce the methoxyphenyl group:
-
Coupling with 3,5-dimethoxyphenylcarbonyl chloride : The piperidine nitrogen reacts with an activated carbonyl electrophile (e.g., acyl chloride) in dichloromethane (DCM) using triethylamine as a base.
-
Buchwald-Hartwig amination : Aryl halides couple with the piperidine amine under palladium catalysis .
Key observations :
-
Steric hindrance from the triazolopyridine group reduces reaction rates at the piperidine nitrogen .
-
Ultrasound irradiation (25 kHz, 250 W) enhances yields by improving reagent diffusion .
Reactivity of the Methoxyphenyl Group
The 3,5-dimethoxyphenyl moiety participates in demethylation and electrophilic substitution :
-
Demethylation : Treatment with BBr₃ in DCM selectively removes methyl groups, yielding a catechol derivative .
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups .
Example reaction :
Triazole Ring Modifications
The triazolo[4,3-a]pyridine ring undergoes:
-
Electrophilic substitution : Bromination at the 6-position using NBS in CCl₄ .
-
Nucleophilic displacement : Substitution of the triazole nitrogen with alkyl halides under basic conditions.
Notable data :
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, CCl₄, 60°C, 4 hr | 6-Bromo-triazolopyridine derivative | 72% | |
| Methylation | MeI, K₂CO₃, DMF, 80°C | N-Methylated triazole | 88% |
Hydrolysis and Stability Studies
The methanone linker is susceptible to basic hydrolysis :
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (3,5-Dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety is known to interact with specific protein sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with analogs reported in the literature:
Physicochemical and Pharmacological Differences
Lipophilicity and Solubility
- The 3,5-dimethoxyphenyl group in the target compound increases logP compared to analogs with single methoxy (e.g., 4-methoxyphenyl in ) or non-aromatic substituents.
- Piperidine vs. piperazine : Piperidine’s lower basicity (pKa ~11 vs. piperazine’s pKa ~9.8) may reduce aqueous solubility but improve blood-brain barrier penetration .
Unique Advantages of the Target Compound
The combination of 3,5-dimethoxyphenyl , piperidine , and triazolo[4,3-a]pyridine distinguishes it from analogs:
- Enhanced Selectivity : The dimethoxy group’s steric bulk may reduce off-target effects compared to smaller substituents (e.g., 4-methoxy in ).
- Metabolic Stability : Piperidine’s saturated ring improves resistance to oxidative metabolism versus piperazine .
- Dual Pharmacophoric Elements : The triazolopyridine core and aryl ketone enable multitarget engagement (e.g., kinases and GPCRs) .
Biological Activity
The compound (3,5-Dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1010875-83-8
This compound features a triazolo-pyridine moiety linked to a piperidine ring and a dimethoxyphenyl group, which may contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of (3,5-Dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has been explored in various studies. Key findings include:
1. Antimicrobial Activity
Research indicates that compounds with similar triazolo-pyridine structures exhibit antimicrobial properties. For instance, a related study on triazolopyridines demonstrated significant antibacterial and antifungal activities against various pathogens .
2. Antimalarial Activity
A related class of compounds has shown promising antimalarial activity against Plasmodium falciparum. The mechanism involves inhibition of critical enzymes in the parasite's life cycle . While specific data for (3,5-Dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is limited, the structural similarities suggest potential efficacy.
3. Inhibition of p38 MAP Kinase
The compound's structural analogs have been investigated for their ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Compounds in this class have demonstrated IC values lower than 1 µM against p38 MAPK .
The mechanisms through which (3,5-Dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone exerts its biological effects can be attributed to:
- Receptor Binding : The compound may interact with various receptors involved in signaling pathways related to inflammation and immune response.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for pathogen survival and replication.
Case Studies and Research Findings
Recent studies have highlighted the importance of triazolo-pyridine derivatives in drug development. Notable findings include:
| Study | Compound | Activity | IC Value |
|---|---|---|---|
| Triazolo-Pyridine Derivative | p38 MAPK Inhibition | < 1 µM | |
| Sulfonamide Triazolopyridine | Antimalarial | 2.24 µM | |
| Related Triazole Compound | Antibacterial | Varies |
These studies suggest that further exploration of (3,5-Dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone could yield valuable insights into its therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing (3,5-dimethoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone?
The compound is synthesized via oxidative cyclization of hydrazine intermediates , as demonstrated in analogous triazolopyridine derivatives. A representative method involves:
- Condensation of a substituted benzaldehyde (e.g., 4-benzyloxy-3-methoxybenzaldehyde) with 2-hydrazinopyridine to form a hydrazone intermediate.
- Oxidative ring closure using sodium hypochlorite in ethanol at room temperature, yielding the triazolopyridine core in ~73% isolated yield after purification via alumina chromatography .
- Key advantages include mild reaction conditions, avoidance of toxic oxidants (e.g., Cr(VI) or DDQ), and scalability .
Q. What spectroscopic techniques are critical for characterizing this compound?
The following methods are essential for structural validation and purity assessment:
- 1H/13C NMR : To confirm regiochemistry of the triazolopyridine ring and substitution patterns on the piperidine and dimethoxyphenyl groups. For example, aromatic protons in the triazolopyridine moiety resonate at δ 8.00–9.60 ppm, while methoxy groups appear at δ ~3.84 ppm .
- HRMS (ESI+) : To verify molecular ion peaks (e.g., m/z 334.1556 [M+H]+ for related analogs) .
- FTIR : To identify functional groups, such as C=N stretches (~1596 cm⁻¹) and methoxy C-O bonds (~1261 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of triazolopyridine-piperidine hybrids?
- Solvent selection : Ethanol is preferred for its green chemistry profile, but DMF or THF may enhance solubility of hydrophobic intermediates (e.g., piperidine derivatives) .
- Oxidant screening : Sodium hypochlorite offers eco-friendly advantages, but alternative oxidants (e.g., oxoammonium salts) could reduce reaction times or byproduct formation .
- Temperature control : Room-temperature reactions minimize decomposition, but mild heating (40–50°C) may accelerate sluggish steps without compromising yield .
Q. How can researchers address contradictions in biological activity data for triazolopyridine derivatives?
Discrepancies often arise from structural analogs or assay variability . A systematic approach includes:
- SAR studies : Modifying substituents on the dimethoxyphenyl or piperidine moieties to isolate pharmacophoric groups. For example, trifluoromethyl groups enhance metabolic stability in related compounds .
- In vitro validation : Use standardized assays (e.g., enzyme inhibition, cell viability) with controls for solubility and aggregation effects.
- Molecular docking : Model interactions with target proteins (e.g., 14-α-demethylase lanosterol) to rationalize activity differences .
Q. What strategies mitigate limitations in experimental design for studying triazolopyridine derivatives?
Key challenges include sample degradation and limited variability in synthetic analogs. Solutions involve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
